molecular formula C11H9NO3 B3116485 Methyl 5-(pyridin-4-yl)furan-2-carboxylate CAS No. 216867-36-6

Methyl 5-(pyridin-4-yl)furan-2-carboxylate

Cat. No. B3116485
M. Wt: 203.19 g/mol
InChI Key: WDWNQUVOYIQGSU-UHFFFAOYSA-N
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Description

  • Biological Relevance : This compound belongs to a class of antimycobacterial agents that can interfere with iron homeostasis .

Physical And Chemical Properties Analysis

  • Melting Point : The compound’s melting point is approximately 295°C .
  • IR Spectra : Key absorption bands include 3356-3155 cm⁻¹ (NH) , 1642 cm⁻¹ (C=N) , and 1255 cm⁻¹ (C=S) .

Scientific Research Applications

Analytical and Spectral Study

The study of organic ligands containing furan rings, including Methyl 5-(pyridin-4-yl)furan-2-carboxylate, shows their potential in synthesizing metal complexes with antimicrobial properties. These complexes are characterized by their spectral properties and tested against different bacteria, demonstrating varying inhibition activities. This research indicates the application of such compounds in the development of new antimicrobial agents (Patel, 2020).

Synthesis of Tetrahydroisoquinolinones

The synthesis of new tetrahydroisoquinolinones involving reactions with furan-containing compounds explores their application in creating pharmacologically interesting fragments. These syntheses contribute to the development of compounds with potential pharmacophoric properties, important for drug discovery and medicinal chemistry (Kandinska, Kozekov, Palamareva, 2006).

Asymmetric Synthesis in Medicinal Chemistry

Asymmetric synthesis involving furan derivatives opens the door to creating enantio-enriched compounds. This is significant in medicinal chemistry, as the synthesis of such compounds can lead to the development of new drugs with specific stereochemical properties, enhancing their efficacy and reducing side effects (Bruyère, Ballereau, Selkti, Royer, 2003).

Antiprotozoal Agents

The synthesis of dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, incorporating furan derivatives, shows promising results as antiprotozoal agents. These compounds demonstrate strong DNA affinities and exhibit in vitro and in vivo activities against protozoal infections, marking their significance in the treatment of such diseases (Ismail, Brun, Wenzler, Tanious, Wilson, Boykin, 2004).

Cyclization Reactions

The study of cyclization reactions involving furan derivatives, like ethyl 5-aminomethyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate, is crucial in organic chemistry for creating complex molecular structures. These reactions are important for synthesizing novel compounds with potential applications in various fields of chemistry and pharmacology (Remizov, Pevzner, Petrov, 2019).

Furan-Ring Opening Transformations

Investigating the transformations of furan derivatives in acidic media can lead to the discovery of new fused heterocyclic systems. This research contributes to the expansion of available heterocyclic compounds, which are key structures in many pharmaceuticals (Stroganova, Vasilin, Krapivin, 2016).

properties

IUPAC Name

methyl 5-pyridin-4-ylfuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-14-11(13)10-3-2-9(15-10)8-4-6-12-7-5-8/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDWNQUVOYIQGSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801273193
Record name Methyl 5-(4-pyridinyl)-2-furancarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801273193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-(pyridin-4-yl)furan-2-carboxylate

CAS RN

216867-36-6
Record name Methyl 5-(4-pyridinyl)-2-furancarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=216867-36-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-(4-pyridinyl)-2-furancarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801273193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of methyl 5-bromo-2-furancarboxylate (820 mg), 4-pyridyl boric acid (500 mg), tetrakistriphenyl-phosphine palladium(0) (250 mg) in dimethoxyethane (15 ml) was added 2 M sodium carbonate solution (4 ml) and the solution was heated for 15 hours under reflux. The reaction solution was diluted with ethyl acetate, and the organic layer was separated, washed with water, extracted with 1 N hydrochloric acid. The extract was made alkaline with sodium hydroxide solution, extracted with ethyl acetate, dried and concentrated to give a colorless solid of methyl 5-(4-pyridyl)-2-furancarboxylate (126 mg). 1H-NMR (CDCl3) δ: 3.94 (3H, s), 6.96 (1H, d, J=3.8 Hz), 7.27 (1H, d, J=3.8 Hz), 7.64 (2H, d, J=6.2 Hz), 8.68 (2H, d, J=6.2 Hz). IR (KBr): 1727, 1608, 13.7, 1145 cm−1.
Quantity
820 mg
Type
reactant
Reaction Step One
Name
4-pyridyl boric acid
Quantity
500 mg
Type
reactant
Reaction Step One
[Compound]
Name
tetrakistriphenyl-phosphine palladium(0)
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Mori - 2020 - air.unimi.it
Tuberculosis nowadays ranks among the leading causes of death worldwide. The growing emergence of resistant strains of Mycobacterium tuberculosis poses a serious threat to the …
Number of citations: 2 air.unimi.it
J Da Rocha - 2018 - unsworks.unsw.edu.au
This thesis is focused on the development of three different scaffolds for the design of potent SRPK1 inhibitors. Chapter 1 discusses a pathway to regulate angiogenesis by controlling, …
Number of citations: 1 unsworks.unsw.edu.au

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